{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine
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Overview
Description
{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine is a compound with the molecular formula C15H22N4 and a molecular weight of 258.36 g/mol . This compound is notable for its imidazole moiety, which is a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It’s known that imidazole-containing compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biochemical pathways due to their diverse target interactions .
Result of Action
Imidazole derivatives are known to exert a wide range of biological effects, depending on their specific target interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine typically involves the formation of the imidazole ring followed by the attachment of the propylamino and phenyl-dimethyl-amine groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce imidazoline derivatives.
Scientific Research Applications
{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simple imidazole ring.
Histidine: An amino acid containing an imidazole ring, important in protein structure and function.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Uniqueness
{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylamino and phenyl-dimethyl-amine groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(3-imidazol-1-ylpropylamino)methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-18(2)15-6-4-14(5-7-15)12-16-8-3-10-19-11-9-17-13-19/h4-7,9,11,13,16H,3,8,10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEDJPOHDZBVRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCCN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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